molecular formula C6H9ClN2O3 B1434117 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride CAS No. 1803593-57-8

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride

Cat. No. B1434117
M. Wt: 192.6 g/mol
InChI Key: BQMBKERSGINMOJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a heterocyclic compound . Pyrazole is a five-membered ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

While specific synthesis methods for “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride” were not found, pyrazole derivatives are often synthesized using various methods . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR . These techniques can provide information about the functional groups and the overall structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride” would depend on its specific structure. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Novel Synthesis Techniques

Regioselective Synthesis

Innovative Cyclization Processes

Crystal Structure Analysis

  • Shen et al. (2012) focus on the crystal structure and computational study of pyrazole derivatives, emphasizing their importance in structural chemistry and molecular design (Shen, Huang, Diao, & Lei, 2012).

Germination Inhibitory Constituents

Fluorescent Property Evaluation

  • Hasan, Abbas, and Akhtar (2011) synthesized and evaluated the fluorescent properties of pyrazoline derivatives, indicating their potential use in material sciences and imaging technologies (Hasan, Abbas, & Akhtar, 2011).

Antioxidant Properties

Coordination Chemistry

Acylation and Catalytic Properties

Future Directions

The future directions in the study of pyrazole derivatives could involve exploring their potential pharmacological effects and developing new drugs based on these compounds .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-8-3-5(2-7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMBKERSGINMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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